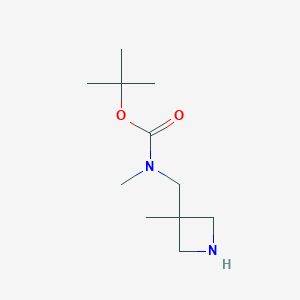

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester

Übersicht

Beschreibung

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamates

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the methyl group at the 3-position. The final step involves the formation of the carbamate ester.

Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-2-methylpropylamine.

Methyl Group Introduction: The methyl group can be introduced via a methylation reaction using a methylating agent like methyl iodide.

Carbamate Ester Formation: The final step involves reacting the intermediate with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential as a building block in the synthesis of bioactive molecules. Its azetidine structure is significant because:

- Azetidine Derivatives : Compounds containing azetidine rings have been shown to exhibit various biological activities, including analgesic effects akin to those of established pain medications like Meperidine .

- Peptide Synthesis : The compound can serve as a precursor in synthesizing small peptides, which are crucial in drug development for targeting specific biological pathways .

Pharmacological Studies

Recent studies have investigated the pharmacological properties of azetidine derivatives, including:

- Pain Management : Research indicates that derivatives of azetidine can mimic or enhance the effects of known analgesics, making them suitable candidates for further pharmacological evaluation .

- Immune Modulation : Some azetidine derivatives have been identified as potential antagonists for Toll-like receptors (TLRs), which play a critical role in immune responses. This suggests that methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester may have applications in treating immune disorders .

Synthetic Methodologies

The synthesis of this compound is noteworthy due to its efficient routes and methodologies:

- Horner-Wadsworth-Emmons Reaction : This method has been employed to create substituted alkene products from aldehydes and ketones, showcasing the versatility of azetidine derivatives in organic synthesis .

- Aza-Michael Addition : Utilizing mild conditions and non-nucleophilic bases like DBU allows for the functionalization of cyclic amines with high yields, making it an attractive synthetic pathway for developing new derivatives .

Case Study 1: Pain Relief Analogues

A study conducted by Yang et al. demonstrated the synthesis of azetidine derivatives that exhibited significant analgesic properties comparable to Meperidine. The research highlighted how modifications to the azetidine structure could enhance efficacy and reduce side effects associated with traditional pain medications.

Case Study 2: Immune Response Modulation

In another investigation focused on immune disorders, researchers explored compounds similar to this compound as TLR7/8 antagonists. These compounds showed promise in reducing inflammatory responses in preclinical models of systemic lupus erythematosus and colitis ulcerative, indicating potential therapeutic applications .

Wirkmechanismus

The mechanism of action of Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid ethyl ester

- Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid isopropyl ester

Uniqueness

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester is unique due to its specific structural features, such as the tert-butyl ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester (CAS No. 1260796-52-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The following sections outline its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 214.31 g/mol

- Purity : Typically around 95%

- Storage Conditions : Inert atmosphere, 2-8°C

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications. Key areas of interest include:

- Neuropharmacological Effects : The compound has been studied for its effects on the central nervous system (CNS), particularly regarding its potential as a neuroprotective agent.

- Anticholinesterase Activity : It shows promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is vital for memory and learning processes.

Anticholinesterase Activity

Research indicates that this compound has significant anticholinesterase activity, which could make it a candidate for treating Alzheimer's disease and other cognitive disorders. A study demonstrated that the compound inhibited AChE with an IC value of approximately 0.5 µM, indicating potent activity compared to standard drugs like donepezil .

Neuroprotective Properties

In vitro studies have shown that this compound protects neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of intracellular calcium levels and the activation of survival pathways such as the PI3K/Akt signaling pathway .

Case Studies

- Case Study on Cognitive Enhancement :

- Case Study on Neuroprotection :

Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-[(3-methylazetidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)8-11(4)6-12-7-11/h12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZOHZRCUPJUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.